ASLAN003 is a novel, potent, small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH) [, , , ]. It is being developed by ASLAN Pharmaceuticals for the treatment of acute myeloid leukemia (AML) [, , ]. ASLAN003 functions by binding to DHODH, a key enzyme involved in the de novo pyrimidine synthesis pathway [, , ]. By inhibiting this enzyme, ASLAN003 disrupts the production of pyrimidines, which are essential building blocks for DNA and RNA [, , ]. This disruption ultimately leads to the inhibition of cell growth and proliferation, particularly in rapidly dividing cells like leukemia cells [, , ].
ASLAN003 is a novel compound recognized for its role as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of acute myeloid leukemia (AML) and other malignancies. ASLAN003 is classified as a small molecule drug, specifically designed to interfere with cellular proliferation and induce differentiation in cancer cells.
ASLAN003 was developed by ASLAN Pharmaceuticals, a biopharmaceutical company based in Singapore. The compound is synthesized in-house and has been subjected to various preclinical studies to evaluate its efficacy and safety profile.
ASLAN003 falls under the category of antineoplastic agents, specifically targeting metabolic pathways involved in cell growth and differentiation. Its primary mechanism of action involves the inhibition of DHODH, which plays a pivotal role in nucleotide synthesis necessary for DNA and RNA production.
The compound is usually prepared as a stock solution in dimethyl sulfoxide at a concentration of 10 mM and stored at low temperatures to maintain stability. For in vivo studies, ASLAN003 is often dissolved in a vehicle solution comprising polyethylene glycol 300 and Captisol.
The molecular structure of ASLAN003 has been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. Its chemical formula is represented as follows:
The structure features multiple functional groups that contribute to its biological activity, including a pyrimidine core which is essential for DHODH inhibition.
ASLAN003 primarily functions through the inhibition of dihydroorotate dehydrogenase, leading to several downstream effects:
The specific interactions between ASLAN003 and DHODH involve competitive inhibition, where ASLAN003 binds to the active site of the enzyme, preventing substrate access. This results in decreased levels of dihydroorotate and subsequently reduced pyrimidine nucleotide synthesis.
ASLAN003 exerts its effects through multiple mechanisms:
Research indicates that ASLAN003 leads to significant alterations in gene expression profiles associated with differentiation and apoptosis.
Relevant data regarding its solubility and stability are crucial for formulation development in therapeutic applications.
ASLAN003 has significant potential for scientific use, particularly in oncology:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4